molecular formula C17H29N5O B215355 N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Numéro de catalogue B215355
Poids moléculaire: 319.4 g/mol
Clé InChI: KRROYUKWBASWAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent. It was first discovered in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer therapy.

Mécanisme D'action

Further research is needed to fully understand the mechanism of action of DMXAA and how it activates the immune system.
5. Formulation optimization: Optimization of the formulation of DMXAA may improve its efficacy and reduce potential toxicity.
In conclusion, DMXAA is a promising anti-cancer agent that has shown potent anti-tumor activity in preclinical models. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of DMXAA as an anti-cancer agent is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, DMXAA has also been shown to have some limitations in preclinical studies, including a narrow therapeutic window and potential toxicity at high doses.

Orientations Futures

There are several potential future directions for research on DMXAA, including:
1. Combination therapy: DMXAA may be effective in combination with other cancer therapies, such as chemotherapy or immunotherapy.
2. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to DMXAA treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
4.

Méthodes De Synthèse

DMXAA can be synthesized using a multi-step process that involves the reaction of nicotinic acid with diethylamine, followed by the addition of 4-methylpiperazine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

DMXAA has been extensively studied in preclinical models of cancer, including xenograft models and genetically engineered mouse models. It has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancers. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

Propriétés

Nom du produit

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Formule moléculaire

C17H29N5O

Poids moléculaire

319.4 g/mol

Nom IUPAC

N-[2-(diethylamino)ethyl]-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H29N5O/c1-4-21(5-2)9-8-18-17(23)15-6-7-16(19-14-15)22-12-10-20(3)11-13-22/h6-7,14H,4-5,8-13H2,1-3H3,(H,18,23)

Clé InChI

KRROYUKWBASWAI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

SMILES canonique

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.